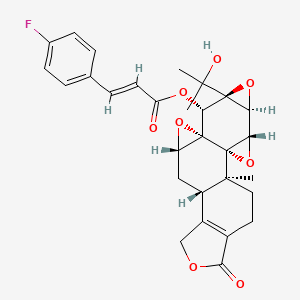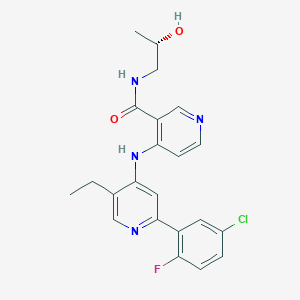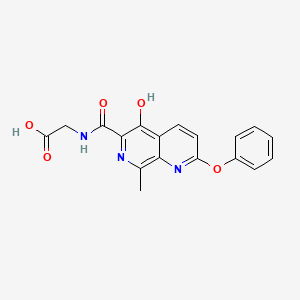![molecular formula C19H19F2N5O2S B10836539 (2R)-N-benzyl-1-[5-(difluoromethyl)-6-methyl-7-oxo-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10836539.png)
(2R)-N-benzyl-1-[5-(difluoromethyl)-6-methyl-7-oxo-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es un fármaco de molécula pequeña con una estructura heterocíclica bicíclica o tricíclica . Este compuesto se ha estudiado por sus posibles aplicaciones terapéuticas y sus propiedades químicas únicas.
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para la preparación de "US10065972, Ejemplo 281" implican varios pasos. Los materiales de partida clave incluyen la pirrolidina-2-carboxamida y un derivado de tiazolo[5,4-d]pirimidina. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para facilitar la formación del producto deseado . Los métodos de producción industrial pueden implicar la escalabilidad de estas reacciones utilizando reactores de flujo continuo y la optimización de las condiciones de reacción para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
"US10065972, Ejemplo 281" experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución con nucleófilos o electrófilos en condiciones apropiadas.
Hidrólisis: Las reacciones de hidrólisis se pueden realizar utilizando condiciones ácidas o básicas para descomponer el compuesto en sus partes constituyentes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, paladio sobre carbón) y temperaturas controladas (por ejemplo, condiciones de reflujo). Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
"US10065972, Ejemplo 281" tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como compuesto de referencia en estudios analíticos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades, como los trastornos neurodegenerativos y el cáncer.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de "US10065972, Ejemplo 281" implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a cambios en la señalización celular y las vías metabólicas . Los objetivos moleculares y las vías exactos involucrados dependen del contexto biológico específico y la concentración del compuesto utilizado.
Comparación Con Compuestos Similares
"US10065972, Ejemplo 281" se puede comparar con otros compuestos similares, como:
- SCHEMBL18335781
- BDBM273097
- US10065972, Ejemplo 396
- US10065972, Ejemplo 560
Estos compuestos comparten características estructurales y propiedades químicas similares, pero pueden diferir en sus actividades biológicas específicas y su potencial terapéutico . La singularidad de "US10065972, Ejemplo 281" radica en su combinación específica de grupos funcionales y su capacidad para interactuar con una amplia gama de objetivos moleculares.
Propiedades
Fórmula molecular |
C19H19F2N5O2S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(2R)-N-benzyl-1-[5-(difluoromethyl)-6-methyl-7-oxo-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H19F2N5O2S/c1-25-15(14(20)21)24-17-13(18(25)28)23-19(29-17)26-9-5-8-12(26)16(27)22-10-11-6-3-2-4-7-11/h2-4,6-7,12,14H,5,8-10H2,1H3,(H,22,27)/t12-/m1/s1 |
Clave InChI |
VIBFDLHDQBMSOA-GFCCVEGCSA-N |
SMILES isomérico |
CN1C(=O)C2=C(N=C1C(F)F)SC(=N2)N3CCC[C@@H]3C(=O)NCC4=CC=CC=C4 |
SMILES canónico |
CN1C(=O)C2=C(N=C1C(F)F)SC(=N2)N3CCCC3C(=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B10836475.png)
![5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836476.png)

![N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B10836482.png)
![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid](/img/structure/B10836483.png)
![3-[[4-[1-[2-(3-Fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid](/img/structure/B10836485.png)


![N-(3-(ethylcarbamoyl) benzyl)-6H-isochromeno [3,4-c] pyridine-8-carboxamide](/img/structure/B10836497.png)
![2-methylpropyl 3-[5-(2-ethoxypyridin-3-yl)-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-yl]sulfanylpropanoate](/img/structure/B10836503.png)

![N-[[1-(difluoromethyl)pyrazol-4-yl]methyl]-5-(2-ethoxypyridin-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836515.png)
![(2R,3S)-3-amino-2-[[4-[(2R)-1-cyclopropylpropan-2-yl]oxypyridin-2-yl]methyl]-2-hydroxy-5-methylhexanoic acid](/img/structure/B10836517.png)
![methyl (2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-methylsulfanylbutanoate](/img/structure/B10836519.png)
